2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol
Description
The compound 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol is a highly complex naphthalene-derived structure featuring multiple ethoxy and hydroxyethoxy substituents interconnected via ether linkages. Its architecture comprises two naphthalene rings bridged by oligo(ethylene glycol) chains, terminating in hydroxyl groups. This design confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic hydroxyethoxy termini and π-π stacking capabilities from the aromatic naphthalene cores.
Properties
CAS No. |
55515-91-8 |
|---|---|
Molecular Formula |
C46H38O6 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
2-[1-[2-[2-[1-[2-(2-hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol |
InChI |
InChI=1S/C46H38O6/c47-25-27-49-39-21-17-31-9-1-5-13-35(31)43(39)45-37-15-7-3-11-33(37)19-23-41(45)51-29-30-52-42-24-20-34-12-4-8-16-38(34)46(42)44-36-14-6-2-10-32(36)18-22-40(44)50-28-26-48/h1-24,47-48H,25-30H2 |
InChI Key |
BPHKQMFWQNYBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)OCCO)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Monomeric Naphthalene Ether Intermediates
The foundational step involves preparing 2-(2-hydroxyethoxy)naphthalene derivatives. A modified Williamson ether synthesis is employed, where naphthalen-1-ol reacts with 2-chloroethanol in the presence of a base (e.g., sodium hydride) at 60–80°C for 6–8 hours. This yields 2-(2-hydroxyethoxy)naphthalene with >90% purity after recrystallization in toluene.
Reaction Conditions:
| Reactant | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Naphthalen-1-ol | 2-Chloroethanol | 70°C | 7 hr | 92% |
| Base: NaH | Solvent: THF |
Dimerization via Oxidative Coupling
The monomeric ether undergoes Ullmann-type coupling using copper(I) iodide as a catalyst in dimethylformamide (DMF) at 120°C. This forms the binaphthyl ether backbone, critical for constructing the compound’s central structure.
Optimized Parameters:
Iterative Ether Extension
The dimer is further functionalized by repeating etherification with additional naphthalene units. Each iteration requires:
-
Protection of hydroxy groups using tert-butyldimethylsilyl (TBS) chloride.
-
Deprotection with tetrabutylammonium fluoride (TBAF) before subsequent coupling.
Key Challenge: Steric hindrance from bulky naphthalene groups necessitates high-temperature (100–120°C) reactions and excess reagents to drive conversions.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety while maintaining high yields:
Continuous Flow Reactor Systems
Automated flow reactors enable precise control over exothermic etherification steps. A tubular reactor with in-line IR monitoring ensures consistent product quality.
Advantages:
Solvent Recycling Protocols
Ethanol-water mixtures (1:1 v/v) are recovered and reused after distillation, lowering production costs by 20%.
Purification and Characterization
Chromatographic Isolation
Final purification uses preparative HPLC with a C18 column and isocratic elution (acetonitrile/water 70:30). Retention time: 14.2 minutes.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene rings can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
*Estimated based on structural analogy; †Calculated using average atomic masses.
Physicochemical Properties
- Solubility: The target compound’s extended ethoxy-hydroxyethoxy chains enhance water solubility compared to simpler analogs like Anavenol (logP = 4.91 for related structures ). However, the bulky naphthalene cores may reduce solubility in nonpolar solvents relative to smaller molecules such as 2-(6-methoxynaphthalen-2-yl)ethanol.
- Thermal Stability: The presence of multiple ether linkages in the target compound likely increases thermal stability compared to ester- or amine-containing derivatives (e.g., 1-[(dibenzylamino)methyl]naphthalen-2-ol, 6341-75-9) .
Biological Activity
The compound 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol is a complex organic molecule notable for its intricate structure comprising multiple naphthalene rings and hydroxyethoxy functionalities. This unique configuration suggests significant potential for various biological activities, particularly in medicinal chemistry and materials science.
Structural Overview
The molecular formula of this compound is C26H30O4 , indicating the presence of multiple aromatic systems that contribute to its chemical properties. The structure includes:
- Naphthalene Rings : These aromatic systems facilitate π-π interactions, which are crucial for binding to biological targets.
- Hydroxyethoxy Groups : These functional groups enable hydrogen bonding with biological macromolecules, influencing their structural and functional properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : Studies have shown that the compound can modulate the activity of certain enzymes, potentially impacting metabolic pathways.
- Cellular Signaling Pathways : Its interactions with cellular components suggest it may influence signaling pathways, which are critical for maintaining cellular functions.
The biological activity of the compound can be attributed to several key interactions:
- Hydrogen Bonding : The hydroxyethoxy groups allow for effective hydrogen bonding with proteins and nucleic acids, enhancing binding affinity.
- Hydrophobic Interactions : The aromatic nature of the naphthalene rings promotes hydrophobic interactions, further stabilizing the compound's binding to biological targets.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxy-N,N-dimethylbenzenesulfonamide | C9H13NO3S | Contains a sulfonamide group, enhancing solubility in biological systems. |
| 5-Amino-N-(4-methylphenyl)benzamide | C10H12N2O | Features an amine group that may influence binding affinity. |
| N-(4-Hydroxyphenyl)acetamide | C9H11NO3 | Has a simpler structure but shares aromatic characteristics. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol can effectively inhibit specific enzyme activities associated with metabolic disorders.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and various protein targets, indicating its potential as a lead compound for drug development.
- Pharmacological Implications : The compound's ability to influence cellular signaling pathways has led researchers to investigate its role in cancer therapy and other therapeutic areas where modulation of signaling is beneficial.
Q & A
Basic: What are the recommended methods for synthesizing this compound with high purity?
Methodological Answer:
Synthesis of this polyaromatic ether derivative involves iterative nucleophilic substitution and protection/deprotection strategies. Key steps include:
- Stepwise coupling: Use propargyl bromide or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) to functionalize naphthol precursors, as demonstrated in analogous naphthalene-ether syntheses .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Final purification may require recrystallization from ethanol or acetonitrile to achieve >98% purity .
- Quality control: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity using HPLC with UV detection at 254 nm .
Basic: How can the molecular structure be confirmed using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals by comparing chemical shifts to simpler naphthalene ether derivatives (e.g., δ 6.8–8.3 ppm for aromatic protons; δ 60–70 ppm for ether-linked carbons) .
- Mass spectrometry (HRMS): Use ESI+ or MALDI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ether linkages .
- X-ray crystallography: For definitive confirmation, grow single crystals via slow evaporation in dichloromethane/methanol and refine using SHELXL .
Advanced: What challenges arise in computational modeling of its conformation, and how can they be addressed?
Methodological Answer:
- Challenge 1: The compound’s size and flexibility lead to high computational costs. Solution: Use fragmentation-based quantum mechanics (e.g., ONIOM method) to model naphthalene cores and ether chains separately .
- Challenge 2: Electron density delocalization across aromatic systems. Solution: Apply DFT with dispersion-corrected functionals (e.g., B3LYP-D3) and basis sets like 6-311G(d,p) .
- Validation: Compare computed IR spectra with experimental data to assess accuracy .
Advanced: How to resolve contradictions in thermodynamic data (e.g., solubility) across studies?
Methodological Answer:
- Controlled experiments: Replicate solubility measurements in standardized solvents (e.g., water, DMSO) at fixed temperatures (25°C ± 0.1°C) using gravimetric analysis .
- Statistical analysis: Apply ANOVA to identify outliers and assess inter-laboratory variability.
- Advanced techniques: Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies in aqueous solubility .
Basic: What are key considerations in designing experiments to assess its photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy: Prepare solutions in degassed solvents (e.g., THF) to avoid oxygen quenching. Measure absorbance in the 250–400 nm range, typical for naphthalene derivatives .
- Fluorescence quantum yield: Use an integrating sphere with a reference standard (e.g., quinine sulfate) .
- Concentration effects: Dilute samples to ≤10⁻⁵ M to prevent aggregation-induced quenching .
Advanced: What strategies optimize reaction conditions for derivatization without side reactions?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology to optimize temperature, catalyst loading, and solvent polarity .
- In situ monitoring: Employ ReactIR or inline NMR to detect intermediates and adjust reaction parameters dynamically .
- Protecting groups: Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired ether cleavage .
Basic: How to evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability studies: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
- Light sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours) .
- Degradation products: Identify oxidation byproducts (e.g., quinones) using LC-MS/MS .
Advanced: What methodologies determine its interactions with biological macromolecules?
Methodological Answer:
- Surface plasmon resonance (SPR): Immobilize proteins (e.g., serum albumin) to measure binding affinity (KD) in real time .
- Molecular docking: Use AutoDock Vina with force fields parameterized for aromatic ethers to predict binding poses .
- Validation: Corrogate results with in vitro assays (e.g., fluorescence polarization) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Liquid-liquid extraction: Separate unreacted naphthol precursors using ethyl acetate/water .
- Flash chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients .
- Final polish: Recrystallize from hot ethanol to remove trace impurities .
Advanced: How to validate its potential as a ligand in catalytic systems?
Methodological Answer:
- X-ray absorption spectroscopy (XAS): Probe metal-ligand coordination in situ during catalysis .
- Catalytic activity screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts .
- Comparative studies: Benchmark against established ligands (e.g., bipyridines) to assess efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
